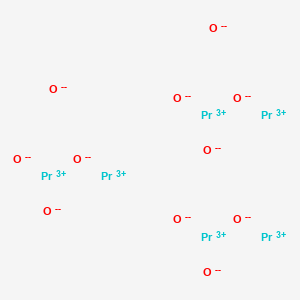
Acid red 57
Übersicht
Beschreibung
Acid Red 57 is a bluish-red pigment with excellent dispersability and good migration resistance . It is used for dyeing wool, silk, polyamide fiber, and its wool blended fabric. It also can be used for leather color. It has high dye migration and permeability, suitable for piece dyed, and has high resistance to sunlight fastness, making it suitable for decorative fabric and carpet .
Synthesis Analysis
The synthesis of Acid Red 57 involves the use of orthanilic acid, N-ethylaniline, and gamma acid in a process that includes sulfonamide formation, diazotisation, and azo coupling . A study also mentioned the use of zinc oxide photocatalyst synthesized through a low-temperature co-precipitation process using zinc sulfate as a precursor for the degradation of Acid Red 57 under UV irradiation .Molecular Structure Analysis
The molecular formula of Acid Red 57 is C24H22N4O6S2 . The average mass is 526.585 Da and the monoisotopic mass is 526.098083 Da .Chemical Reactions Analysis
A study mentioned the efficient photocatalytic degradation of Acid Red 57 using synthesized ZnO nanowires . The degradation of Acid Red 57 fitted first-order kinetics and the OH• radicals were the main species .Physical And Chemical Properties Analysis
Acid Red 57 has a density of 1.5±0.1 g/cm³, an index of refraction of 1.690, and a molar refractivity of 136.0±0.5 cm³ . It has 10 hydrogen bond acceptors, 4 hydrogen bond donors, and 7 freely rotating bonds . The polar surface area is 179 Ų and the molar volume is 355.6±7.0 cm³ .Wissenschaftliche Forschungsanwendungen
Photocatalytic Degradation
Acid Red 57 has been used in studies related to photocatalytic degradation . Zinc oxide (ZnO) photocatalyst was synthesized through a low-temperature co-precipitation process using zinc sulfate as a precursor for the degradation of Acid Red 57 under UV irradiation . The efficiency of photocatalytic degradation of ZnO prepared at the calcination temperatures of 400, 500, and 600 °C was 90.03, 77.67, and 72.71%, respectively, after 190 min .
2. Kinetics and Scavengers of Reactive Species The degradation of Acid Red 57 fitted first-order kinetics and the OH• radicals were the main species . During irradiation, the formation of OH• free radicals was ascertained by photoluminescence studies using terephthalic acid as the probe molecule .
Adsorption Studies
Acid Red 57 has been used in adsorption studies . In one study, the adsorption of Acid Red 57 by natural mesoporous sepiolite was examined to measure the ability of this mineral to remove colored textile dyes from wastewater .
Environmental Science
Acid Red 57 is used in environmental science research, particularly in the field of photocatalytic pollutant degradation . This provides great opportunities and challenges in the field of environmental science .
Textile Industry
Acid Red 57 is commonly used as a dye in the textile industry. Its removal from wastewater is a significant area of research, given the environmental impact of dye waste .
Material Science
The interaction of Acid Red 57 with various materials, such as Zinc Oxide (ZnO), is of interest in material science. These interactions can influence the properties of the materials, opening up new potential applications .
Safety and Hazards
When handling Acid Red 57, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use personal protective equipment, ensure adequate ventilation, and remove all sources of ignition . In case of accidental ingestion or contact, immediate medical attention may be required .
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Acid Red 57, also known as C.I. Acid Red 57, is an acid red dye
Mode of Action
It’s known that dyes typically work by forming ionic or covalent bonds with the material they are intended to color, resulting in a stable, colored product . In the case of Acid Red 57, it can be adsorbed and removed by bentone clay .
Biochemical Pathways
For example, some dyes have been found to interact with enzymes, potentially affecting their function .
Pharmacokinetics
It’s known that the dye can be adsorbed and removed by bentone clay , suggesting that it may interact with certain materials in the environment or in biological systems.
Action Environment
The action of Acid Red 57 can be influenced by various environmental factors. For instance, the efficiency of Acid Red 57’s degradation under UV irradiation can vary depending on the temperature . Specifically, the efficiency of photocatalytic degradation of Acid Red 57 using synthesized ZnO was found to be 90.03%, 77.67%, and 72.71% at calcination temperatures of 400, 500, and 600°C, respectively .
Eigenschaften
IUPAC Name |
6-amino-5-[[2-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O6S2/c1-2-28(17-8-4-3-5-9-17)35(30,31)22-11-7-6-10-20(22)26-27-24-19(25)13-12-16-14-18(36(32,33)34)15-21(29)23(16)24/h3-15,29H,2,25H2,1H3,(H,32,33,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJZLMBIYRSBCDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N=NC3=C(C=CC4=CC(=CC(=C43)O)S(=O)(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10924102 | |
| Record name | 5-(2-{2-[Ethyl(phenyl)sulfamoyl]phenyl}hydrazinyl)-6-imino-4-oxo-4,6-dihydronaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10924102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
526.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
12217-34-4 | |
| Record name | Acid Red 57 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12217-34-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | C.I. 17053 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012217344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-{2-[Ethyl(phenyl)sulfamoyl]phenyl}hydrazinyl)-6-imino-4-oxo-4,6-dihydronaphthalene-2-sulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10924102 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-amino-5-[[2-[(ethylphenylamino)sulphonyl]phenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















